![molecular formula C22H23N3O4S B2399316 Methyl 3-(4-ethoxyphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251675-64-5](/img/structure/B2399316.png)
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-ethoxyphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-ethoxyphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Methyl 3-(4-ethoxyphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate (let’s call it “METQ”) exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. METQ may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth .
- METQ could serve as an enzyme inhibitor due to its unique structure. By targeting specific enzymes involved in disease pathways, it may modulate cellular processes. Researchers have explored its potential in inhibiting kinases, proteases, or other key enzymes .
- The sulfur-containing moiety in METQ suggests potential antimicrobial properties. Studies have evaluated its effectiveness against bacteria, fungi, and even drug-resistant strains. METQ might be a valuable lead compound for developing new antimicrobial agents .
- Inflammation plays a crucial role in various diseases. METQ’s structure suggests anti-inflammatory potential. Researchers have investigated its impact on inflammatory pathways, cytokine production, and immune responses .
- Quinazoline derivatives often exhibit neuroprotective effects. METQ might protect neurons from oxidative stress, inflammation, or excitotoxicity. Studies have explored its impact on neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- METQ’s unique structure makes it an interesting candidate for drug delivery. Researchers have explored its use as a prodrug or part of nanocarriers. By modifying its functional groups, METQ could enhance drug solubility, stability, and targeted delivery .
Anticancer Properties
Enzyme Inhibition
Antimicrobial Activity
Anti-Inflammatory Effects
Neuroprotective Applications
Drug Delivery Systems
properties
IUPAC Name |
methyl 3-(4-ethoxyphenyl)-4-oxo-2-thiomorpholin-4-ylquinazoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-29-17-7-5-16(6-8-17)25-20(26)18-9-4-15(21(27)28-2)14-19(18)23-22(25)24-10-12-30-13-11-24/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGCGFHFVSVRBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.